10-Methoxycamptothecin

描述

a radiotracer; structure in first source

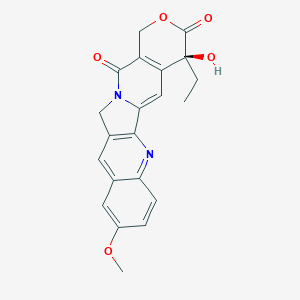

Structure

3D Structure

属性

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFJSYOEEYWQMR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941445 | |

| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-10-0 | |

| Record name | 10-Methoxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-Methoxycamptothecin: Discovery, Origin, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-methoxycamptothecin, a naturally occurring analog of the potent anti-cancer agent camptothecin. It details its discovery and natural origins, mechanism of action as a topoisomerase I inhibitor, and its cytotoxic activity against various cancer cell lines. This document includes detailed experimental protocols for the isolation of this compound from its primary natural source, Camptotheca acuminata, a potential synthetic route, and a standard protocol for determining its cytotoxic effects. Furthermore, a visual representation of the signaling pathway initiated by topoisomerase I inhibition is provided to facilitate a deeper understanding of its molecular mechanism.

Discovery and Origin

This compound is a quinoline-based alkaloid that was discovered as a natural bioactive derivative of camptothecin.[1] It is primarily isolated from the Chinese "happy tree," Camptotheca acuminata, a plant native to China and Tibet that belongs to the Nyssaceae family.[1][2][3] This plant is a rich source of various camptothecin analogs, including 10-hydroxycamptothecin.[3] Besides Camptotheca acuminata, this compound has also been reported to be present in other plant species such as Nothapodytes nimmoniana and has been identified in organisms like Camellia sinensis (tea) and Perilla frutescens.[4][5] The biosynthesis in Camptotheca acuminata involves the enzymatic O-methylation of 10-hydroxycamptothecin by the enzyme 10-hydroxycamptothecin O-methyltransferase (Ca10OMT).[6]

Mechanism of Action

Like its parent compound, camptothecin, this compound exerts its anti-cancer effects by inhibiting the nuclear enzyme DNA topoisomerase I (Topo I).[7] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the break.

This compound stabilizes the covalent complex formed between topoisomerase I and DNA (the "cleavable complex").[7] This stabilization prevents the religation of the single-strand break. When a DNA replication fork encounters this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break.[7] The accumulation of these double-strand breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR), which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[7]

Signaling Pathway of Topoisomerase I Inhibition and DNA Damage Response

The inhibition of Topoisomerase I by this compound and the subsequent formation of DNA double-strand breaks activate a complex signaling network aimed at repairing the damage or initiating apoptosis if the damage is too severe. Key players in this pathway include the sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon recognizing DNA damage, phosphorylate a host of downstream targets, including the checkpoint kinases Chk2 and Chk1. This leads to cell cycle arrest, providing time for DNA repair, and can also trigger the apoptotic pathway through the activation of p53 and the subsequent expression of pro-apoptotic proteins like Bax and Bak.

Quantitative Data: Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its nitro-derivative against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Non-Small Cell Lung Cancer | 0.04 | [1] |

| This compound | HT-29 | Colon Carcinoma | 0.076 | [1] |

| 10-Methoxy-9-nitrocamptothecin | Various (9 lines) | Various | 0.0001 - 0.5 (nmol/L) | [8] |

| This compound | MCF-7/wt | Breast Cancer (hormone-sensitive) | Varies with 7-alkyl substitution | [9] |

| This compound | MDA-MB-231 | Breast Cancer (hormone-insensitive) | Varies with 7-alkyl substitution | [9] |

| This compound | MCF-7/4-hc | Breast Cancer (alkylator-resistant) | Varies with 7-alkyl substitution | [9] |

Experimental Protocols

Isolation and Purification of this compound from Camptotheca acuminata

This protocol is based on general methods for the purification of camptothecin derivatives and may require optimization.

Workflow for Isolation and Purification

Methodology:

-

Extraction:

-

Dried and powdered plant material (e.g., bark, leaves, or fruit) of Camptotheca acuminata is subjected to solvent extraction, typically with ethanol or a mixture of chloroform and methanol.[10]

-

The extraction can be performed at room temperature with stirring or under reflux for several hours to ensure efficient extraction of the alkaloids.

-

-

Concentration and Initial Purification:

-

The crude extract is filtered to remove solid plant material.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

The crude extract can be subjected to a liquid-liquid extraction to partition the alkaloids into an organic solvent and remove more polar impurities.

-

-

Chromatographic Purification:

-

The partially purified extract is subjected to column chromatography on silica gel.[10]

-

A gradient of solvents, such as a mixture of chloroform and methanol, is used to elute the compounds. The polarity of the solvent system is gradually increased to separate the different camptothecin analogs.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC could be a mixture of chloroform and methanol (e.g., 95:5 v/v).[10] this compound can be visualized under UV light.

-

-

Recrystallization:

-

The fractions containing this compound are combined and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystalline this compound.[10]

-

-

Characterization:

-

The purity and identity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Synthesis of this compound

Synthetic Workflow (Hypothetical)

Methodology for Methylation of 10-Hydroxycamptothecin (General Protocol):

This protocol is a general method for O-methylation and would require optimization for this specific substrate.

-

Dissolution: Dissolve 10-hydroxycamptothecin in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group at the C10 position, forming an alkoxide. The reaction should be stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform and methanol) to obtain pure this compound.

Determination of IC50 using Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

SRB Assay Workflow

Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a period of 48 to 72 hours.

-

Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 515 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

This compound, a natural derivative of camptothecin, continues to be a compound of significant interest in the field of oncology. Its mechanism of action as a topoisomerase I inhibitor, leading to DNA damage and apoptosis in cancer cells, is well-established. This guide has provided a comprehensive overview of its discovery, origin, and cytotoxic properties, along with detailed experimental protocols to aid researchers in its study and development. Further research into optimizing its synthesis and exploring its efficacy in a wider range of cancer models is warranted to fully realize its therapeutic potential.

References

- 1. Camptothecin analogs with enhanced activity against human breast cancer cells. I. Correlation of potency with lipophilicity and persistence in the cleavage complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108570057A - A method of synthesis 7-Ethyl-10-hydroxycamptothecin - Google Patents [patents.google.com]

- 4. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]

- 5. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5352789A - Methods for purifying camptothecin compounds - Google Patents [patents.google.com]

- 7. neb.com [neb.com]

- 8. Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical formal total synthesis of (rac)- and (S)-camptothecin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 10-Methoxycamptothecin from Camptotheca acuminata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-methoxycamptothecin, a potent anti-cancer alkaloid, derived from its natural source, Camptotheca acuminata. The document details its biosynthesis, distribution within the plant, protocols for extraction and purification, and its molecular mechanism of action, including key signaling pathways.

Introduction

Camptotheca acuminata, a tree native to China, is the primary natural source of a class of quinoline indole alkaloids known as camptothecins [3, 5]. These compounds, particularly camptothecin (CPT), have garnered significant interest in oncology for their potent anti-tumor activity, which stems from a unique mechanism of inhibiting DNA topoisomerase I [3, 21]. Among the naturally occurring derivatives is this compound, which has demonstrated significant cytotoxic and anti-cancer properties [9]. This guide focuses on the technical aspects of this compound, from its biological origin to its molecular function, to support ongoing research and drug development efforts.

Biosynthesis of this compound

The biosynthesis of camptothecins in C. acuminata is a complex process involving multiple enzymatic steps. The pathway begins with the precursors tryptamine and secologanin, which are condensed to form strictosidine, a key intermediate for many indole alkaloids [2]. While the complete pathway is still under investigation, it is established that camptothecin can undergo further derivatization to form other bioactive compounds [8].

The final step in the formation of this compound is the methylation of its precursor, 10-hydroxycamptothecin. This reaction is catalyzed by the enzyme 10-hydroxycamptothecin O-methyltransferase (Ca10OMT), which has been identified and characterized in C. acuminata [4]. This enzyme transfers a methyl group, converting the hydroxyl group at the 10th position to a methoxy group, yielding this compound [4].

Distribution and Quantification

This compound, along with other camptothecin derivatives, is found in various parts of the C. acuminata plant. The concentration of these alkaloids can vary significantly depending on the specific tissue and developmental stage. While camptothecin and 10-hydroxycamptothecin are often more abundant, this compound is also a key constituent [4, 6]. The tender leaves, stems, and seeds are generally considered rich sources of these compounds [8, 10].

Table 1: Concentration of Camptothecin and Derivatives in Camptotheca acuminata

| Plant Part | Camptothecin (CPT) (mg/g DW) | 10-Hydroxycamptothecin (10-OHCPT) (mg/g DW) | This compound |

| Young Flower Buds | 2.46[1][2] | 1.41[1][2] | Present, but not always quantified separately[3] |

| Seeds | ~1.0 (Hairy Roots)[4] | ~0.15 (Hairy Roots)[4] | Detected[3][5] |

| Stems | Detected[6] | Detected[6] | Detected[3] |

| Tender Leaves | Highest levels found alongside stems and roots[6] | Detected[6] | Detected[3] |

| Roots | Detected[6] | Undetectable in some studies[1] | Present[3] |

| Callus Culture | ~0.007[1] | Lower than in plant tissues[2] | Not typically reported |

Note: Data is compiled from multiple studies and may vary based on plant age, genetics, and environmental conditions. DW = Dry Weight.

Experimental Protocols

Extraction of Alkaloids from C. acuminata

This protocol describes a general method for extracting camptothecin and its derivatives, including this compound, from plant material. Methanol has been shown to be an effective solvent for extraction[5].

Methodology:

-

Preparation of Plant Material : Collect fresh plant material (e.g., seeds, leaves). Shade-dry the material for approximately 15 days and then grind it into a fine powder[7].

-

Solvent Selection : Prepare a 70% aqueous methanol solution (v/v). This concentration has been found to yield maximum extraction of all three alkaloids (CPT, 10-OHCPT, and this compound)[5].

-

Soxhlet Extraction : a. Place the powdered plant material (e.g., 10 g) into a thimble. b. Load the thimble into a Soxhlet apparatus. c. Add the 70% methanol solvent (e.g., 200 mL) to the boiling flask. d. Heat the flask to initiate continuous reflux. Perform the extraction for approximately 6 hours[7].

-

Solvent Removal : After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

-

Quantification : The yield of the crude extract can be calculated on a weight/weight (w/w) basis relative to the initial dry plant material[7]. The concentration of this compound in the extract is then determined using analytical techniques like HPLC or LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Examination of camptothecin and 10-hydroxycamptothecin in Camptotheca acuminata plant and cell culture, and the affected yields under several cell culture treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5352789A - Methods for purifying camptothecin compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and composition of three naturally occurring anti-cancer alkaloids in Camptotheca acuminata seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. florajournal.com [florajournal.com]

The Core Mechanism of 10-Methoxycamptothecin: A Technical Guide to Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of 10-methoxycamptothecin, a potent derivative of the natural anti-cancer agent camptothecin, focusing on its interaction with human DNA topoisomerase I (Top1). This document provides a comprehensive overview of the molecular interactions, downstream cellular consequences, and the experimental methodologies used to characterize this important class of chemotherapeutic agents.

Introduction: The Camptothecin Family and Topoisomerase I

Camptothecins are a class of quinoline-based alkaloids that exhibit significant anti-tumor activity. Their primary molecular target is human topoisomerase I, an essential nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination. Topoisomerase I transiently cleaves a single strand of the DNA backbone, allowing the DNA to rotate and unwind before the enzyme re-ligates the strand. Camptothecin and its derivatives, including this compound, exert their cytotoxic effects by interfering with this re-ligation step.

Mechanism of Action: Stabilization of the Cleavage Complex

The fundamental mechanism of action of this compound involves its specific interaction with the covalent binary complex formed between topoisomerase I and DNA.

-

Topoisomerase I Catalytic Cycle: Topoisomerase I initiates its catalytic function by cleaving one strand of the DNA, creating a transient 3'-phosphotyrosyl bond between the enzyme and the DNA.

-

Drug Intercalation: this compound then intercalates into this transient "cleavage complex."

-

Inhibition of Re-ligation: The presence of the drug within the complex physically obstructs the re-ligation of the cleaved DNA strand.

-

Formation of the Ternary Complex: This results in the stabilization of a ternary "cleavable complex," consisting of Topoisomerase I, DNA, and this compound.

This stabilized ternary complex is the primary lesion that triggers downstream cytotoxic events.

Figure 1: Mechanism of this compound Action on Topoisomerase I.

Cellular Consequences of Ternary Complex Formation

The persistence of the stabilized ternary complex leads to collisions with essential cellular machinery, primarily DNA replication forks.

-

Replication Fork Collision: During the S-phase of the cell cycle, the progression of the DNA replication machinery collides with the ternary complex.

-

Conversion to Double-Strand Breaks: This collision converts the single-strand break into a highly cytotoxic DNA double-strand break (DSB).

-

Induction of Apoptosis: The accumulation of these DSBs triggers the DNA damage response (DDR) pathway, ultimately leading to programmed cell death, or apoptosis.

Figure 2: Cellular consequences of the stabilized ternary complex.

Apoptotic Signaling Pathway

The induction of apoptosis by this compound proceeds through a well-defined signaling cascade involving key cellular regulators.

-

p53 Activation: The presence of DNA double-strand breaks activates the tumor suppressor protein p53.

-

Mitochondrial Pathway: Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Structure-Activity Relationship of 10-Methoxycamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methoxycamptothecin, a naturally occurring analog of the potent anticancer agent camptothecin, has garnered significant interest within the scientific community. Its unique structural modifications, particularly the presence of a methoxy group at the 10-position of the quinoline ring system, impart distinct biological and pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comparative assessment of its efficacy against other notable camptothecin derivatives. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

Camptothecin and its derivatives represent a critical class of chemotherapeutic agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription. The parent compound, camptothecin, while demonstrating significant antitumor activity, is hampered by poor water solubility and instability of its active lactone form. This has driven extensive research into the synthesis and evaluation of analogs with improved pharmacological profiles. Among these, this compound has emerged as a compound of interest, exhibiting potent cytotoxic and topoisomerase I inhibitory activities. Understanding the nuanced effects of the 10-methoxy substitution is paramount for the rational design of next-generation topoisomerase I inhibitors.

Mechanism of Action

The fundamental mechanism of action for all camptothecins, including this compound, involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the cleavable complex.[1] By binding to this complex, camptothecins prevent the re-ligation of the single-strand DNA break, leading to an accumulation of these stalled complexes.[2] The collision of the DNA replication fork with these trapped complexes results in the conversion of a transient single-strand break into a permanent and lethal double-strand break, ultimately triggering apoptotic cell death.[2]

The pentacyclic ring structure of camptothecins is crucial for this activity, with the E-ring lactone being essential for binding to the topoisomerase I-DNA complex.[3] Modifications on the A and B rings, particularly at positions 7, 9, 10, and 11, have been shown to significantly modulate the potency and pharmacological properties of these compounds.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data comparing the biological activity of this compound with its key analogs.

Table 1: Comparative Cytotoxicity (IC50) of Camptothecin Analogs in Human Colon Carcinoma HT-29 Cells

| Compound | IC50 (nM) |

| SN-38 | 8.8[4] |

| Camptothecin | 10[4] |

| 9-Aminocamptothecin | 19[4] |

| Topotecan | 33[4] |

| CPT-11 (Irinotecan) | > 100[4] |

Note: Data for this compound in HT-29 cells under the same comparative conditions was not available in the reviewed literature.

Table 2: Comparative Topoisomerase I Inhibition (EC50) of Camptothecin Analogs

| Compound | EC50 (µM) for Cleavable Complex Formation |

| 10-Hydroxycamptothecin | ~0.01 x Camptothecin |

| This compound | ~0.1 x Camptothecin |

| Camptothecin | Baseline |

EC50 is the concentration required to produce cleavable complexes in 50% of the plasmid DNA.

Structure-Activity Relationship Analysis

The structure-activity relationship of this compound is best understood by examining the influence of substitutions at the 10-position on its biological activity.

-

The 10-Methoxy Group: The introduction of a methoxy group at the 10-position generally enhances the topoisomerase I inhibitory activity compared to the parent compound, camptothecin. However, it is less potent in this regard than a hydroxyl group at the same position. The 10-methoxy series of analogs show a slight dependence of their topoisomerase I inhibitory activity on further substitution at the 7-position.

-

Comparison with 10-Hydroxycamptothecin: While 10-hydroxycamptothecin is a more potent inhibitor of topoisomerase I in cell-free assays, some studies have reported that this compound exhibits higher cytotoxicity against a broad range of cancer cell lines. This suggests that the methoxy group may confer other advantageous properties, such as increased cellular uptake, metabolic stability, or improved intracellular drug retention.

-

Lactone Stability: The stability of the E-ring lactone is critical for the antitumor activity of camptothecins. The electronic properties of substituents on the A-ring can influence this stability. While not extensively detailed for the 10-methoxy group specifically, it is a key parameter to consider in the overall pharmacological profile.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 10-hydroxycamptothecin. 10-hydroxycamptothecin itself can be synthesized from camptothecin.

Step 1: Synthesis of 10-Hydroxycamptothecin from Camptothecin

A plausible synthetic route involves the oxidation and subsequent photoactivation of camptothecin to introduce the hydroxyl group at the 10-position.

Step 2: Methylation of 10-Hydroxycamptothecin

10-hydroxycamptothecin can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in an appropriate solvent (e.g., acetone or DMF). The reaction mixture is typically stirred at room temperature for several hours to allow for the complete conversion to this compound. The product can then be purified by recrystallization.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of this compound and other camptothecin analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

Topoisomerase I Inhibition Assay (Cleavable Complex Assay)

This assay measures the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (e.g., this compound) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Reaction Termination: The reaction is terminated by the addition of a stop solution, typically containing SDS and proteinase K, to digest the topoisomerase I that is not covalently bound to the DNA.

-

Agarose Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to nicked circular DNA.

-

Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using a gel documentation system. The EC50 value, the concentration of the compound that produces 50% nicked DNA, is then determined.

Signaling Pathways and Visualizations

Camptothecins, including this compound, primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. The DNA damage caused by the stabilized cleavable complexes activates a cascade of signaling events.

Caption: Topoisomerase I inhibition pathway leading to apoptosis.

Caption: Workflow for structure-activity relationship studies.

Conclusion

The structure-activity relationship of this compound reveals it to be a potent topoisomerase I inhibitor with significant cytotoxic activity against cancer cells. While the presence of a 10-hydroxy group leads to greater inhibition of the enzyme in cell-free systems, the 10-methoxy analog often demonstrates comparable or even superior cytotoxicity, suggesting the influence of other pharmacologically important factors. The data and protocols presented in this guide provide a solid foundation for further research into the optimization of camptothecin analogs. A deeper understanding of how modifications like the 10-methoxy group affect cellular accumulation, metabolism, and interaction with the topoisomerase I-DNA complex will be instrumental in the development of more effective and less toxic anticancer therapeutics.

References

- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7- and 10-substituted camptothecins: dependence of topoisomerase I-DNA cleavable complex formation and stability on the 7- and 10-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 10-hydroxy camptothecin [journal.buct.edu.cn]

Unlocking the Therapeutic Potential of 10-Methoxycamptothecin Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 10-methoxycamptothecin derivatives and analogs, a promising class of anti-cancer compounds. This document delves into their core mechanism of action, structure-activity relationships, and the downstream signaling pathways that lead to cancer cell death. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area of oncology.

Introduction

Camptothecin, a natural alkaloid isolated from Camptotheca acuminata, demonstrated potent anti-tumor activity but was hindered by poor solubility and toxicity. This led to the development of numerous derivatives, with modifications at various positions of the camptothecin core structure to improve its pharmacological properties. Among these, derivatives and analogs featuring a methoxy group at the 10-position have shown significant promise, exhibiting enhanced cytotoxicity and favorable drug-like characteristics. This guide will explore the synthesis, biological activity, and mechanistic underpinnings of these important compounds.

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound and its analogs is DNA topoisomerase I (Top1). This essential enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin derivatives exert their cytotoxic effects by stabilizing the covalent complex formed between Top1 and DNA, known as the "cleavable complex." This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible DNA double-strand breaks occur, triggering a cascade of cellular responses that ultimately lead to cell death.

Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for representative this compound analogs and related compounds.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | Multiple (Average) | Varies | [1] |

| 10-Methoxy-9-nitrocamptothecin (MONCPT) | PC3 (Prostate) | 0.1 - 500 | |

| 10-Methoxy-9-nitrocamptothecin (MONCPT) | A549 (Lung) | 0.1 - 500 | |

| 7-Butyl-10-methoxy-CPT | Breast Cancer Cell Lines | Potent | |

| SN-38 (7-ethyl-10-hydroxycamptothecin) | HT-29 (Colon) | 8.8 | [2] |

| Topotecan (TPT) | HT-29 (Colon) | 33 | [2] |

| 9-Aminocamptothecin (9-AC) | HT-29 (Colon) | 19 | [2] |

| Camptothecin (CPT) | HT-29 (Colon) | 10 | [2] |

Signaling Pathways Activated by this compound Derivatives

The accumulation of DNA double-strand breaks induced by this compound derivatives triggers a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and apoptosis.

DNA Damage Response (DDR) Pathway

The DDR is a sophisticated signaling network that detects DNA lesions, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.

Apoptosis Signaling Pathway

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is predominantly activated by camptothecin derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Test compound (dissolved in DMSO)

-

Nuclease-free water

-

STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare a reaction mixture containing 10x Assay Buffer, supercoiled pBR322 DNA, and nuclease-free water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a DMSO control.

-

Add a pre-determined amount of Human Topoisomerase I enzyme to each tube (except for the negative control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform:isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[3][4][5]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7]

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate at room temperature in the dark for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][8][9][10]

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.[11][12][13][14]

Experimental and Developmental Workflow

The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Conclusion

This compound derivatives and analogs represent a significant advancement in the field of Topoisomerase I inhibitors. Their improved pharmacological profiles and potent anti-cancer activity make them a focal point for ongoing cancer research. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the development of more effective cancer therapies. Further exploration of structure-activity relationships and novel delivery strategies will continue to unlock the full therapeutic potential of this important class of compounds.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ebiohippo.com [ebiohippo.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. medicine.uams.edu [medicine.uams.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

10-Methoxycamptothecin: An In-Depth Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methoxycamptothecin, a naturally occurring analog of the potent anticancer agent camptothecin, has emerged as a compound of significant interest in oncological research.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a topoisomerase I inhibitor, summarizing its cytotoxic and in vivo anticancer activities, and providing detailed experimental protocols for its evaluation. Furthermore, this document visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential. While extensive quantitative data for this compound is still emerging, this guide consolidates available information and leverages data from structurally similar analogs to provide a robust resource for the scientific community.

Introduction

Camptothecin and its derivatives represent a critical class of chemotherapeutic agents, renowned for their unique mechanism of targeting DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[2] this compound is a natural bioactive derivative of camptothecin, isolated from the tree Camptotheca acuminata.[1] It has demonstrated significant anticancer properties, with studies indicating it possesses higher cytotoxicity than its counterpart, 10-hydroxycamptothecin, across a broad panel of 2774 cell lines.[1] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals, focusing on its preclinical evaluation and the methodologies to assess its anticancer potential.

Mechanism of Action

The primary molecular target of this compound, like other camptothecins, is the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound intercalates into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When a replication fork collides with this complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity and In Vivo Efficacy

Table 1: In Vitro Cytotoxicity of 10-Methoxy-9-nitrocamptothecin (MONCPT) against Various Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (nmol/L) |

| PC3 | Androgen-Independent Prostate Cancer | 0.1 - 500 |

| A549 | Non-Small Cell Lung Cancer | 0.1 - 500 |

| HT-29 | Colon Carcinoma | Not Specified |

| MKN-45 | Gastric Carcinoma | Not Specified |

| SGC-7901 | Gastric Carcinoma | Not Specified |

| K562 | Chronic Myelogenous Leukemia | Not Specified |

| HL-60 | Promyelocytic Leukemia | Not Specified |

| U-937 | Histiocytic Lymphoma | Not Specified |

| HeLa | Cervical Carcinoma | Not Specified |

Table 2: In Vivo Antitumor Activity of 10-Methoxy-9-nitrocamptothecin (MONCPT) in Xenograft Models [3]

| Xenograft Model | Tumor Type | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition Rate (%) |

| PC3 | Human Androgen-Independent Prostate Tumor | 5 - 20 | 15 - 17 days | 29.6 - 98 |

| A549 | Human Non-Small Cell Lung Tumor | 5 - 20 | 15 - 17 days | 29.6 - 98 |

Table 3: Pharmacokinetic Parameters of this compound (MCPT) and its Metabolite 10-Hydroxycamptothecin (HCPT) in Rats after Intragastric Administration [3]

| Compound | AUC0-∞ (ng·h/mL) |

| MCPT | 185.28 ± 61.73 |

| HCPT | 717.25 ± 165.67 |

Signaling Pathways

This compound induces cancer cell death primarily through the activation of apoptotic signaling cascades and by causing cell cycle arrest, predominantly at the G2/M phase.

Apoptosis Induction Pathway

The DNA damage caused by this compound triggers the intrinsic apoptotic pathway. This involves the activation of ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylates and activates checkpoint kinase 2 (Chk2). This signaling cascade leads to the modulation of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. This shift in balance results in the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.

Cell Cycle Arrest at G2/M Phase

The DNA damage also activates a cell cycle checkpoint at the G2/M transition to prevent cells with damaged DNA from entering mitosis. The ATM/Chk2 pathway plays a crucial role here as well. Activated Chk2 phosphorylates and inactivates the phosphatase Cdc25C. In its active, dephosphorylated state, Cdc25C would normally activate the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, this compound ensures that the Cyclin B1/CDK1 complex remains inactive, leading to cell cycle arrest at the G2/M phase.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)

-

This compound stock solution (in DMSO)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

37°C incubator

-

Agarose gel electrophoresis system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add 2 µL of 10x Topoisomerase I reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL), and varying concentrations of this compound.

-

Add distilled water to a final volume of 19 µL.

-

Add 1 µL of human Topoisomerase I to each tube, except for the negative control (no enzyme).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of DNA loading dye containing SDS.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band, while the relaxed DNA form will be prominent in the positive control (enzyme, no inhibitor).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4]

Conclusion

This compound demonstrates significant promise as a potential anticancer agent, acting through the well-established mechanism of topoisomerase I inhibition. While further studies are required to fully elucidate its efficacy and safety profile, the available data, along with that of its close analogs, strongly supports its continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this and other camptothecin derivatives. As our understanding of the molecular intricacies of cancer progresses, targeted agents like this compound will undoubtedly play a crucial role in the development of next-generation cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution study of this compound in rats following intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

The Role of 10-Methoxycamptothecin in DNA Replication and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methoxycamptothecin, a derivative of the natural alkaloid camptothecin, is a potent anti-cancer agent that targets the nuclear enzyme DNA topoisomerase I (Top1). By stabilizing the Top1-DNA cleavage complex, this compound impedes the normal process of DNA replication, leading to the formation of cytotoxic DNA double-strand breaks (DSBs). This guide provides an in-depth technical overview of the core mechanisms by which this compound impacts DNA replication and repair, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways involved.

Mechanism of Action: Inhibition of DNA Topoisomerase I

DNA topoisomerase I plays a crucial role in relaxing torsional stress in DNA that arises during replication and transcription. It does so by introducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break. Camptothecins, including this compound, exert their cytotoxic effects by binding to the covalent Top1-DNA intermediate. This binding prevents the re-ligation of the DNA strand, thus trapping the enzyme on the DNA.

The collision of an advancing replication fork with this stabilized Top1-DNA cleavage complex results in the conversion of a transient single-strand break into a permanent and highly cytotoxic double-strand break (DSB). This replication-dependent DNA damage is a hallmark of camptothecin activity and is most pronounced in the S-phase of the cell cycle.

Quantitative Data on Cytotoxicity and Topoisomerase I Inhibition

While specific IC50 values for this compound are not extensively available in publicly accessible literature, data for the closely related analogue, 10-methoxy-9-nitrocamptothecin (MONCPT), and the parent compound, camptothecin, provide valuable insights into the potency of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| 10-Methoxy-9-nitrocamptothecin (MONCPT) | PC3 | Prostate Cancer | 0.1 - 500 | [1] |

| 10-Methoxy-9-nitrocamptothecin (MONCPT) | A549 | Non-Small Cell Lung Cancer | 0.1 - 500 | [1] |

| Camptothecin | HT-29 | Colon Carcinoma | 4.7 - 300 ng/ml | [2] |

| Camptothecin | SW-480 | Colon Carcinoma | 4.7 - 300 ng/ml | [2] |

| Camptothecin | Many Human Tumor Cell Lines | Various | 37 - 48 | [3] |

| Camptothecin (cell-free assay) | - | - | 680 | [3] |

Cellular Response to this compound-Induced DNA Damage

The formation of DSBs by this compound triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair, or, if the damage is too severe, to induce programmed cell death (apoptosis).

DNA Damage Signaling Pathway

The primary sensors of DSBs are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon activation, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4] These activated checkpoint kinases then orchestrate cell cycle arrest, primarily at the G2/M transition, by inhibiting the Cdc25 phosphatase, which is required for entry into mitosis.

DNA Repair Pathways

The primary mechanism for repairing DSBs induced by this compound during the S and G2 phases of the cell cycle is Homologous Recombination (HR). This is a high-fidelity repair pathway that uses the sister chromatid as a template to accurately restore the original DNA sequence. Key proteins involved in HR include BRCA1, BRCA2, and RAD51.[5][6][7] Following a DSB, BRCA1 is recruited to the damage site and, in concert with other factors, facilitates the recruitment of RAD51.[8] RAD51 then forms a nucleoprotein filament on the single-stranded DNA overhangs, which is essential for the search for homology and strand invasion into the sister chromatid.

Experimental Protocols

DNA Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/ml BSA)

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µl reaction, combine:

-

2 µl 10x Topoisomerase I Assay Buffer

-

1 µl supercoiled plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of this compound (and a DMSO vehicle control)

-

Sterile deionized water to a final volume of 19 µl.

-

-

Initiate the reaction by adding 1 µl of human Topoisomerase I.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µl of 6x DNA loading dye containing SDS (to a final concentration of 0.5%).

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.[9][10][11]

Immunofluorescence Staining for γH2AX Foci

This method is used to visualize and quantify the formation of DSBs in cells treated with this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for the appropriate time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the slides using a fluorescence microscope. γH2AX foci will appear as distinct fluorescent dots within the nucleus, and their number per cell can be quantified.[11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.

Materials:

-

Cells cultured in plates

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Plate cells and treat with this compound for the desired duration.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in a small volume of PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[10][13][14]

Conclusion

This compound is a potent inhibitor of DNA topoisomerase I, whose mechanism of action is intrinsically linked to the process of DNA replication. By trapping the Top1-DNA cleavage complex, it induces replication-dependent DNA double-strand breaks, which in turn activate the DNA damage response. This leads to cell cycle arrest and, frequently, apoptosis. The study of this compound and its analogues continues to be a promising area of research for the development of novel anti-cancer therapies. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kar.kent.ac.uk [kar.kent.ac.uk]

- 9. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer properties of 10-hydroxycamptothecin in a murine melanoma pulmonary metastasis model in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxicity of 10-Methoxycamptothecin Against Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 10-methoxycamptothecin, a natural derivative of camptothecin, against various cancer cell lines.[1][2] This document details its mechanism of action, summarizes key quantitative cytotoxicity data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction and Mechanism of Action

This compound is a bioactive alkaloid isolated from the tree Camptotheca acuminata.[1][2] Like other camptothecin analogues, its primary molecular target is DNA topoisomerase I (Topo I), a crucial enzyme involved in DNA replication and transcription.[3] this compound inhibits Topo I by stabilizing the covalent complex formed between the enzyme and DNA.[3][4] This action prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[5] When the cellular replication machinery encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, which are highly cytotoxic.[3] This DNA damage triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.[4]

A closely related analogue, 10-methoxy-9-nitrocamptothecin (MONCPT), has demonstrated potent activity as a topoisomerase I inhibitor, leading to significant DNA damage accumulation.[6] The cytotoxic effects of camptothecins are often S-phase specific, targeting cells actively undergoing DNA replication.[3]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for the closely related analogue 10-methoxy-9-nitrocamptothecin (MONCPT) against a panel of human tumor cell lines, demonstrating its high potency.

Table 1: IC50 Values of 10-methoxy-9-nitrocamptothecin (MONCPT) in Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Range (nmol/L) |

|---|---|---|

| Nine distinct tumor lines | Various (including prostate, lung) | 0.1 to 500 |

| PC3 | Androgen-Independent Prostate | Within 0.1 - 500 |

| A549 | Non-Small Cell Lung | Within 0.1 - 500 |

(Data sourced from studies on the camptothecin analogue, 10-methoxy-9-nitrocamptothecin)[6]

Signaling Pathways in this compound-Induced Apoptosis

The DNA damage induced by this compound activates complex intracellular signaling cascades that converge on apoptosis. The process often involves the p53 tumor suppressor protein, which acts as a critical sensor of cellular stress, including DNA damage.[7] Activation of p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis.[7] This pathway involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP).[8] Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm, a key step that triggers the activation of a cascade of caspase enzymes, including the executioner caspase-3, which orchestrates the dismantling of the cell.[5][7]

The diagram below illustrates the general signaling pathway for camptothecin-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Studies on the analogue MONCPT also show that it can induce cell cycle arrest by modulating the expression of cyclin-dependent kinases (CDKs) and cyclins.[6] For instance, at high concentrations, it caused a G0-G1 phase arrest in PC3 cells, associated with the down-regulation of CDK2, CDK4, and cyclin D1.[6] At lower concentrations, it led to a G2-M block with overexpression of CDK7, CDK1, and cyclin B1.[6]

Experimental Protocols

The evaluation of this compound's cytotoxicity relies on robust in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture the selected tumor cell lines (e.g., A549, PC3) in appropriate media (e.g., DMEM with 10% FBS) in a 5% CO2 incubator at 37°C.[5]

-

Harvest cells during their exponential growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in 200 µL of medium.[5][10] Incubate for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[4]

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

-

Remove the old medium from the wells and add 200 µL of medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

-

-

Incubation:

-

Incubate the plate for a predetermined exposure period, typically ranging from 24 to 72 hours, at 37°C in a 5% CO2 incubator.[11]

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]

-

Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

-

Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

The following diagram outlines the general workflow for a cytotoxicity assay.

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Conclusion

This compound and its analogues are potent cytotoxic agents against a range of tumor cell lines.[1][2][6] Their well-defined mechanism of action, centered on the inhibition of topoisomerase I, leads to DNA damage and the induction of apoptosis through established signaling pathways. The quantitative data underscores the high potency of this class of compounds, making them a continued subject of interest in the development of novel anticancer therapeutics. The protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the preclinical evaluation of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Camptothecin | Cell Signaling Technology [cellsignal.com]

- 5. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-Hydroxycamptothecin induces apoptosis in human neuroblastoma SMS-KCNR cells through p53, cytochrome c and caspase 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 10-Methoxycamptothecin In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 10-methoxycamptothecin, a derivative of the potent anti-cancer agent camptothecin. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and proliferation.[1][2]

Introduction

This compound is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata.[3] Like other camptothecin analogues, its mechanism of action involves the inhibition of DNA topoisomerase I.[4][5][6] This enzyme is crucial for relieving torsional stress during DNA replication and transcription.[4][7] By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks, which leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[4][8] This document provides a comprehensive protocol to quantify the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation